1H-indazole-6-sulfonyl fluoride
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Overview
Description
1H-indazole-6-sulfonyl fluoride is a chemical compound with the CAS Number: 1384427-88-6 . It has a molecular weight of 200.19 . The IUPAC name for this compound is 1H-indazole-6-sulfonyl fluoride .
Molecular Structure Analysis
The InChI code for 1H-indazole-6-sulfonyl fluoride is 1S/C7H5FN2O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H, (H,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.. Unfortunately, the specific physical properties such as boiling point, density, and physical form were not available in the resources.
Scientific Research Applications
Medicinal Chemistry: Antihypertensive Agents
1H-indazole-6-sulfonyl fluoride: is utilized in the synthesis of compounds with potential antihypertensive effects. Its role in creating indazole-based scaffolds is crucial because these structures are often found in drugs that target the cardiovascular system .
Oncology: Anticancer Research
In cancer research, this compound serves as a precursor for the development of novel anticancer agents. The indazole moiety is a common feature in many therapeutic agents, and its modification through sulfonyl fluoride groups can lead to new pharmacological properties .
Neuroscience: Antidepressant Development
The versatility of 1H-indazole-6-sulfonyl fluoride allows for the creation of antidepressant drugs. By acting on central nervous system receptors, derivatives of this compound may offer new avenues for treating depression .
Immunology: Anti-inflammatory Agents
Researchers use 1H-indazole-6-sulfonyl fluoride to synthesize anti-inflammatory drugs. Indazole derivatives can modulate inflammatory pathways, which is beneficial for conditions like arthritis and other chronic inflammatory diseases .
Microbiology: Antibacterial Agents
The antibacterial properties of indazole-based compounds are enhanced by the introduction of the sulfonyl fluoride group. This compound is instrumental in developing new antibiotics to combat resistant bacterial strains .
Respiratory Therapeutics: PI3Kδ Inhibitors
Indazole compounds, synthesized using 1H-indazole-6-sulfonyl fluoride , act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). These inhibitors are promising for treating respiratory diseases, such as asthma and chronic obstructive pulmonary disease .
Synthetic Chemistry: Catalyst-Free Reactions
This compound is also significant in synthetic chemistry, where it’s used in catalyst-free reactions to create indazole rings. Such methods are valuable for their simplicity and potential environmental benefits .
Material Science: Organic Electronic Materials
Lastly, 1H-indazole-6-sulfonyl fluoride finds application in material science, particularly in the synthesis of organic electronic materials. Indazole derivatives can exhibit semiconducting properties, useful in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazoles are generally synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2h-indazoles via consecutive formation of c–n and n–n bonds . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .
Biochemical Pathways
Indazole-containing compounds are known to affect a variety of biochemical pathways due to their wide range of medicinal applications .
Result of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
The synthesis of indazoles can be influenced by various factors, including the presence of catalysts and solvents .
properties
IUPAC Name |
1H-indazole-6-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOJNCNWIWTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazole-6-sulfonyl fluoride | |
CAS RN |
1384427-88-6 |
Source
|
Record name | 1H-indazole-6-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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